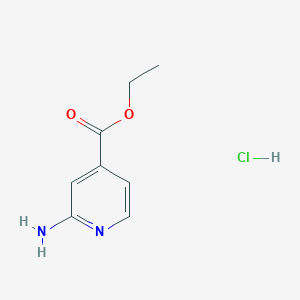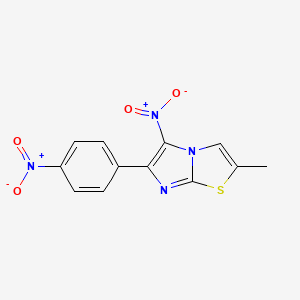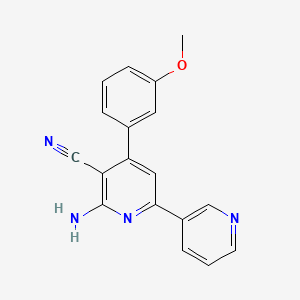![molecular formula C19H20N8O8 B14170563 1,1'-(3-Ethylpentane-1,5-diylidene)bis[2-(2,4-dinitrophenyl)hydrazine] CAS No. 3449-36-3](/img/structure/B14170563.png)
1,1'-(3-Ethylpentane-1,5-diylidene)bis[2-(2,4-dinitrophenyl)hydrazine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(3-Ethylpentane-1,5-diylidene)bis[2-(2,4-dinitrophenyl)hydrazine] is a chemical compound with the molecular formula C19H20N8O8. It is known for its complex structure, which includes two dinitrophenyl hydrazine groups connected by a 3-ethylpentane-1,5-diylidene linker. This compound has various applications in scientific research and industry due to its unique chemical properties .
Méthodes De Préparation
The synthesis of 1,1’-(3-Ethylpentane-1,5-diylidene)bis[2-(2,4-dinitrophenyl)hydrazine] typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes further condensation to yield the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pH, to maximize yield and purity .
Analyse Des Réactions Chimiques
1,1’-(3-Ethylpentane-1,5-diylidene)bis[2-(2,4-dinitrophenyl)hydrazine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups. Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for oxidation, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
1,1’-(3-Ethylpentane-1,5-diylidene)bis[2-(2,4-dinitrophenyl)hydrazine] has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is used in biochemical assays to detect and quantify specific biomolecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1’-(3-Ethylpentane-1,5-diylidene)bis[2-(2,4-dinitrophenyl)hydrazine] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved in its mechanism of action depend on the specific application and the molecular targets involved .
Comparaison Avec Des Composés Similaires
1,1’-(3-Ethylpentane-1,5-diylidene)bis[2-(2,4-dinitrophenyl)hydrazine] can be compared with other similar compounds, such as:
- 1,1’-(3-Methylpentane-1,5-diylidene)bis[2-(2,4-dinitrophenyl)hydrazine]
- 1,1’-(3-Propylpentane-1,5-diylidene)bis[2-(2,4-dinitrophenyl)hydrazine] These compounds share similar structural features but differ in the length and branching of the alkyl linker. The unique properties of 1,1’-(3-Ethylpentane-1,5-diylidene)bis[2-(2,4-dinitrophenyl)hydrazine] arise from its specific alkyl linker, which influences its reactivity and applications .
Propriétés
Numéro CAS |
3449-36-3 |
|---|---|
Formule moléculaire |
C19H20N8O8 |
Poids moléculaire |
488.4 g/mol |
Nom IUPAC |
N-[[5-[(2,4-dinitrophenyl)hydrazinylidene]-3-ethylpentylidene]amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C19H20N8O8/c1-2-13(7-9-20-22-16-5-3-14(24(28)29)11-18(16)26(32)33)8-10-21-23-17-6-4-15(25(30)31)12-19(17)27(34)35/h3-6,9-13,22-23H,2,7-8H2,1H3 |
Clé InChI |
ZLBNFRLRVHVXSK-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170486.png)



![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170504.png)
![Benzamide, N-[3-[7-amino-4-[[4-(4-morpholinylcarbonyl)phenyl]amino]imidazo[2,1-f][1,2,4]triazin-2-yl]-2-methylphenyl]-4-(dimethylamino)-](/img/structure/B14170507.png)
![N-[2-(1,3-Benzodioxol-5-ylamino)-1-(4-methoxyphenyl)-2-oxoethyl]-N-[(2-fluorophenyl)methyl]-1H-benzotriazole-1-acetamide](/img/structure/B14170514.png)
![Ethyl 2-[5-(3-phenylpropanoylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B14170520.png)
![1,1'-[Octane-1,8-diylbis(oxy)]bis(2,4-difluorobenzene)](/img/structure/B14170525.png)
![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170528.png)
![N-butyl-N-[2-(4-nitrophenyl)ethyl]-1-butanamine](/img/structure/B14170533.png)


